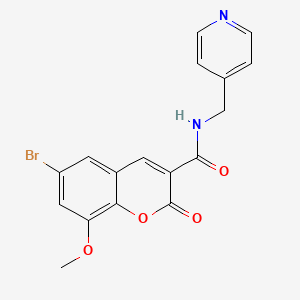

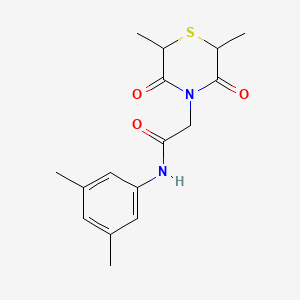

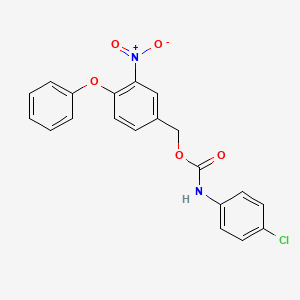

3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves cyclization, etherification, and acylation reactions. For example, the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents is a critical step for producing benzoxazin-ones, showcasing the importance of electron-withdrawing substituents and solvent effects in cyclization kinetics (Mindl et al., 2000). Another method involves the synthesis of p-methoxybenzyl p-nitrophenyl carbonate and related compounds from p-methoxybenzyl chloroformate (MizumuraMitsuo & HagitaniAkira, 1970).

Molecular Structure Analysis

The study of molecular structures often involves spectroscopic methods and theoretical calculations, such as FT-IR and DFT, to investigate vibrational wavenumbers, hyperpolarizability, and infrared intensities. One example is the analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, where geometrical parameters obtained from XRD studies were in agreement with DFT calculated values, highlighting the molecule's stability and charge transfer characteristics (Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds include nucleophilic substitution reactions and the influence of substituents on reaction rates. For instance, the reductively-initiated fragmentation of nitrobenzyl carbamates reveals how electron-donating substituents can affect the fragmentation rate, crucial for designing triggers for bioreductive drugs (Hay et al., 1999).

Physical Properties Analysis

The investigation of physical properties, such as fluorescence and melting points, contributes to understanding the material's suitability for various applications. The study of organic salts like 2-chloro-4-nitrobenzoate–3-ammonium-phenol provides insights into their fluorescent properties and potential use in OLED materials (Mani et al., 2015).

科学的研究の応用

Kinetics and Mechanisms

- Kinetics in Reductively-Initiated Fragmentation: The kinetics of reductively-initiated fragmentation of 4-nitrobenzyl carbamates, a category to which 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate belongs, have been explored in the context of bioreductive drugs. Substituent effects on the rate of fragmentation have been systematically studied, suggesting potential improvements in prodrug design for enhanced drug release rates (Hay et al., 1999).

Chemical Reactivity and Synthesis

Synthesis and Identification of Radicals

The photolysis of similar compounds like fenvalerate, which contains a 3-phenoxybenzyl structure, leads to the generation of free radicals, identified using spin-trap reagents and spectrometry. This study provides insights into the reactivity of related compounds under certain conditions (Mikami et al., 1985).

Cyclization in Aprotic Solvents

Investigations into the kinetics of cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates, similar to the compound , have led to the development of efficient methods for synthesizing 4H-1,3-benzoxazin-2(3H)-ones. The influence of different substituents and solvents on this process provides valuable information for the synthesis of related compounds (Mindl et al., 2000).

Applications in Cancer Research

- Evaluation as Anticancer Agents: Derivatives of 4-nitrobenzyl carbamates have been synthesized and evaluated for their potential as anticancer agents, highlighting the relevance of compounds like 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate in oncological research. This includes the study of their reactivities and potential mechanisms of action (Anderson & Heider, 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

特性

IUPAC Name |

(3-nitro-4-phenoxyphenyl)methyl N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O5/c21-15-7-9-16(10-8-15)22-20(24)27-13-14-6-11-19(18(12-14)23(25)26)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLIQWXYMQGXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)

![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)

![N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2484929.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)